
1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C9H11F3N2O It is known for its unique structure, which includes a trifluoroethoxy group attached to a pyridine ring
Preparation Methods
The synthesis of 1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine typically involves several steps. One common method includes the reaction of 2-chloropyridine with 2,2,2-trifluoroethanol in the presence of a base to form 5-(2,2,2-trifluoroethoxy)pyridine. This intermediate is then reacted with ethylamine under appropriate conditions to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mechanism of Action
The mechanism of action of 1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity for certain targets. Additionally, the pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity.
Comparison with Similar Compounds
1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-imine: This compound has a similar structure but contains an imine group instead of an amine group. The presence of the imine group can significantly alter its reactivity and applications.
2-(4-Cyclopropylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide:
The uniqueness of this compound lies in its specific combination of trifluoroethoxy and pyridine functionalities, which provide distinct reactivity and potential for various applications .
Properties
Molecular Formula |
C9H11F3N2O |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C9H11F3N2O/c1-6(13)8-3-2-7(4-14-8)15-5-9(10,11)12/h2-4,6H,5,13H2,1H3 |
InChI Key |
GWMLEFYJEKOQMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)OCC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


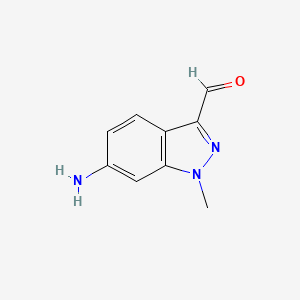
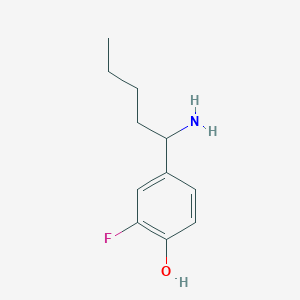
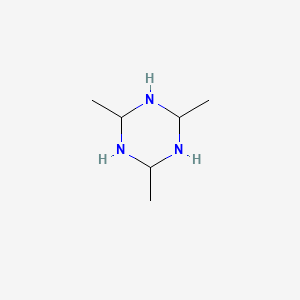
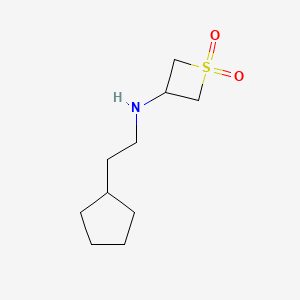
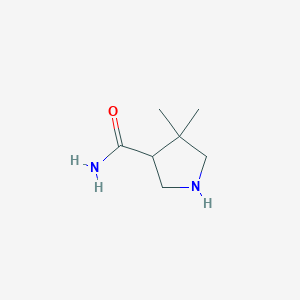
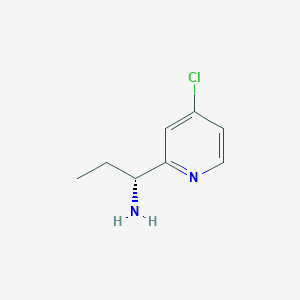
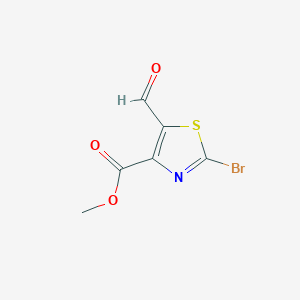
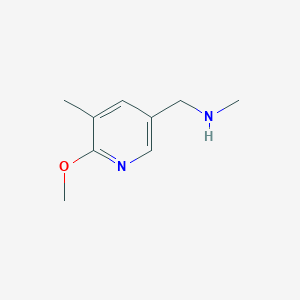
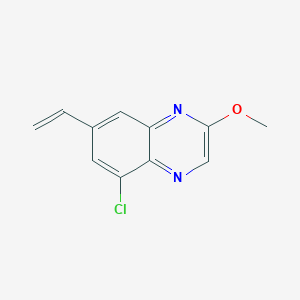
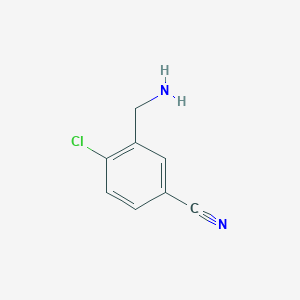
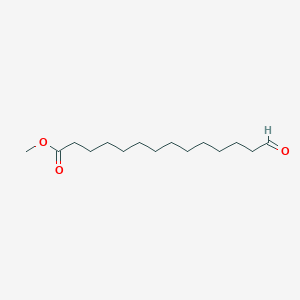
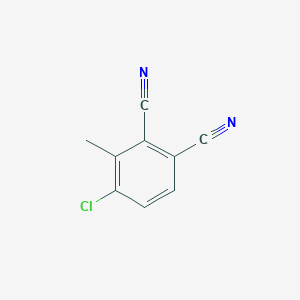
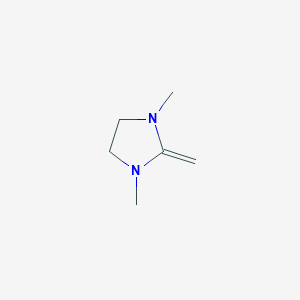
![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)
